CRBN Binding Affinity: 42-Fold Superiority of Mezigdomide over Lenalidomide in Competitive Binding Assays
In a head-to-head CRBN protein competitive binding assay using the same experimental system, mezigdomide displaced a Cy-5-labeled CELMoD analog from CRBN with an IC50 value of 0.03 μM, whereas lenalidomide competed with an IC50 value of 1.27 μM [1]. This represents an approximately 42-fold higher binding affinity for mezigdomide. The enhanced binding affinity directly correlates with the compound's engineered molecular design to achieve maximal occupancy of the CRBN substrate recognition pocket, enabling tighter engagement of the E3 ligase complex [2].
| Evidence Dimension | CRBN protein competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | 0.03 μM |
| Comparator Or Baseline | Lenalidomide: 1.27 μM |
| Quantified Difference | 42.3-fold lower IC50 (higher affinity) |
| Conditions | CRBN protein competitive binding assay displacing a Cy-5-labeled CELMoD analog from CRBN |
Why This Matters
Higher CRBN binding affinity enables effective target engagement at lower drug concentrations, critical for experiments in low-CRBN-expression models and for achieving degradation of neosubstrates in IMiD-resistant contexts.
- [1] Lopez-Girona A, Havens CG, Lu G, et al. CC-92480 Is a Novel Cereblon E3 Ligase Modulator with Enhanced Tumoricidal and Immunomodulatory Activity Against Sensitive and Resistant Multiple Myeloma Cells. Blood. 2019;134(Supplement_1):3127. Table 1. doi:10.1182/blood-2019-124753 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. mezigdomide Ligand Page. Ligand ID: 12718. View Source
